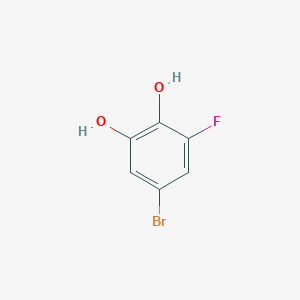

5-Bromo-3-fluorobenzene-1,2-diol

Beschreibung

BenchChem offers high-quality 5-Bromo-3-fluorobenzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluorobenzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMLYGHAJRXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468877 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876861-29-9 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol (CAS No. 876861-29-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Core Compound Properties

5-Bromo-3-fluorobenzene-1,2-diol is a polysubstituted aromatic compound. The presence of a bromine atom, a fluorine atom, and two hydroxyl groups on the benzene ring imparts a unique combination of reactivity and functionality. These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics.

| Property | Value | Source |

| CAS Number | 876861-29-9 | [1] |

| Molecular Formula | C₆H₄BrFO₂ | [1] |

| Molecular Weight | 206.998 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Predicted Boiling Point | 263.2 ± 35.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.940 ± 0.06 g/cm³ | [2] |

| InChI Key | NTMLYGHAJRXVMB-UHFFFAOYSA-N | [1] |

Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol

The synthesis of 5-Bromo-3-fluorobenzene-1,2-diol is a multi-step process that begins with the commercially available starting material, 3-fluoro-2-hydroxybenzaldehyde. The overall synthetic scheme involves two key transformations: electrophilic bromination followed by a Dakin oxidation.

Step 1: Electrophilic Bromination of 3-fluoro-2-hydroxybenzaldehyde

The first step is the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde to yield 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This reaction is an example of an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom and the aldehyde group are deactivating groups. The interplay of these electronic effects directs the incoming bromine electrophile to the position para to the hydroxyl group.

Experimental Protocol: Synthesis of 5-bromo-3-fluoro-2-hydroxybenzaldehyde [2]

-

To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (MeCN, 40 mL), add N-bromosuccinimide (NBS) (6.008 g, 36 mmol) and ammonium acetate (CH₃CO₂NH₄) (270 mg, 3.56 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 8/1 to 4/1) to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde as a yellow solid (6.6 g, 85% yield).

Step 2: Dakin Oxidation

The second and final step is the conversion of the aldehyde group of 5-bromo-3-fluoro-2-hydroxybenzaldehyde into a hydroxyl group, yielding the desired 5-Bromo-3-fluorobenzene-1,2-diol. This transformation is achieved through the Dakin oxidation, a reaction of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.

The mechanism of the Dakin oxidation begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde. This is followed by an intramolecular rearrangement ([3][4]-aryl migration) and subsequent hydrolysis of the resulting ester intermediate to yield the catechol product.

Experimental Protocol: Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol [2]

-

To a 1 N aqueous solution of sodium hydroxide (NaOH) (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.

-

Add a 6% hydrogen peroxide (H₂O₂) solution (225 mL) dropwise over five minutes at room temperature.

-

Stir the reaction mixture at room temperature for two hours.

-

Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (150 mL) at room temperature to quench the excess hydrogen peroxide.

-

Extract the mixture three times with ethyl acetate (450 mL).

-

Wash the combined organic layers sequentially with a 1 N aqueous solution of hydrochloric acid (HCl) (150 mL) and saturated saline.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter through silica gel.

-

Distill off the solvent from the filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).

Caption: Synthetic workflow for 5-Bromo-3-fluorobenzene-1,2-diol.

Chemical Reactivity

The reactivity of 5-Bromo-3-fluorobenzene-1,2-diol is governed by the interplay of its functional groups. The electron-withdrawing nature of the bromine and fluorine atoms influences the acidity of the hydroxyl groups and the electron density of the aromatic ring. Catechols, in general, are susceptible to oxidation to form o-quinones, which are reactive intermediates. The presence of electron-withdrawing groups can affect the rate and regioselectivity of these oxidation reactions.

The catechol moiety can also participate in various reactions, including:

-

Etherification and Esterification: The hydroxyl groups can be readily converted to ethers or esters to protect them or to introduce new functionalities.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. This is a powerful tool for building molecular complexity.

-

Nucleophilic Aromatic Substitution: While the electron-rich nature of the catechol ring generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine and bromine atoms may facilitate such reactions under specific conditions, particularly at the positions activated by these halogens.

Caption: Potential reaction pathways for 5-Bromo-3-fluorobenzene-1,2-diol.

Applications in Drug Discovery

Substituted catechols are important structural motifs in many biologically active molecules. 5-Bromo-3-fluorobenzene-1,2-diol, with its unique substitution pattern, is a valuable building block for accessing novel chemical space in drug discovery programs.

A key application of this compound is in the synthesis of glucosylceramide synthase (GCS) inhibitors . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, and its inhibition is a therapeutic strategy for certain lysosomal storage diseases, such as Gaucher disease, and potentially for other conditions like cancer and diabetes. Patent literature discloses the use of substituted catechols in the preparation of GCS inhibitors.[5][6][7][8] While a specific synthesis route explicitly starting from 5-Bromo-3-fluorobenzene-1,2-diol is not detailed in the readily available public literature, its structural features make it a highly plausible precursor for analogues of known GCS inhibitors.

Spectroscopic Data

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-3-fluorobenzene-1,2-diol. Although a specific Material Safety Data Sheet (MSDS) is not widely available, data for structurally related compounds such as 3-Bromo-5-chloro-4-fluorophenol suggest that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-3-fluorobenzene-1,2-diol is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the diverse reactivity of its functional groups provide a solid foundation for the creation of novel and complex molecular architectures. As research into new therapeutic agents continues, the utility of such polysubstituted aromatic compounds is expected to grow, making a thorough understanding of their properties and reactivity essential for the modern drug discovery scientist.

References

- Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzoic acids and of aldehydes containing a hydroxyl group. American Chemical Journal, 42(5), 477-498.

-

Organic Chemistry Portal. Dakin Reaction. [Link]

-

Wikipedia. Dakin oxidation. [Link]

-

Slideshare. Organic chemistry DAKIN REACTION. [Link]

-

Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]

-

MDPI. Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. [Link]

-

Taylor & Francis Online. Catechol reactivity: Synthesis of dopamine derivatives substituted at the 6-position. [Link]

-

National Center for Biotechnology Information. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

- Google Patents. WO2012129084A2 - Glucosylceramide synthase inhibitors.

- Google Patents. WO2010091104A1 - Inhibiteurs de la glucosylcéramide synthase.

- Google Patents.

-

Reagentia. 5-Bromo-3-fluorobenzene-1,2-diol (1 x 250 mg). [Link]

-

PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

-

Semantic Scholar. Improved Inhibitors of Glucosylceramide Synthase. [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Google Patents.

-

R Discovery. Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. [Link]

-

PubChem. 3-Bromo-5-chloro-4-fluorophenol. [Link]

Sources

- 1. 5-Bromo-3-fluorobenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Oxidative Functionalization of Catechol Derivatives Substituted with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012129084A2 - Glucosylceramide synthase inhibitors - Google Patents [patents.google.com]

- 6. WO2010091104A1 - Inhibiteurs de la glucosylcéramide synthase - Google Patents [patents.google.com]

- 7. IL244628B - Glucosylceramide synthase inhibitors for the treatment of diseases - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. magritek.com [magritek.com]

- 10. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]

- 11. 876861-29-9|5-Bromo-3-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 12. 3-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 91658847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-fluorobenzene-1,2-diol

Abstract

5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative, is a compound of increasing interest within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring both bromine and fluorine atoms on the catechol ring, imparts distinct physicochemical properties that are crucial for its application in drug design, synthesis of complex molecules, and as a building block in materials chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-fluorobenzene-1,2-diol, including its molecular structure, predicted physical constants, and solubility characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. Safety and handling considerations, reactivity insights, and a discussion of expected spectroscopic signatures are also presented to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this compound.

Introduction: The Significance of Substituted Catechols

Catechols, or 1,2-dihydroxybenzenes, are a class of organic compounds that are not only prevalent in nature but also serve as versatile precursors in synthetic chemistry. The introduction of halogen substituents onto the catechol ring can profoundly influence its electronic properties, acidity, and biological activity. Specifically, the presence of a bromine atom can facilitate further functionalization through cross-coupling reactions, while the electronegative fluorine atom can enhance metabolic stability and binding affinity in biological systems. 5-Bromo-3-fluorobenzene-1,2-diol, therefore, represents a strategically designed molecule with potential applications in the development of novel therapeutics, agrochemicals, and functional polymers. A thorough understanding of its physicochemical properties is the foundational step in unlocking its full potential.

Molecular Identity and Structure

The structural integrity of a molecule is the primary determinant of its chemical behavior. The arrangement of atoms and functional groups in 5-Bromo-3-fluorobenzene-1,2-diol dictates its reactivity, polarity, and intermolecular interactions.

Caption: Chemical structure of 5-Bromo-3-fluorobenzene-1,2-diol.

Table 1: Chemical Identifiers of 5-Bromo-3-fluorobenzene-1,2-diol

| Identifier | Value | Source |

| CAS Number | 876861-29-9 | [CymitQuimica[1], Reagentia] |

| Molecular Formula | C₆H₄BrFO₂ | [CymitQuimica[1], Echemi[2]] |

| Molecular Weight | 207.00 g/mol | [CymitQuimica[1], Echemi[3]] |

| InChI Key | NTMLYGHAJRXVMB-UHFFFAOYSA-N | [CymitQuimica[1]] |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)O)O |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromo-3-fluorobenzene-1,2-diol. It is important to note that many of these values are predicted and should be experimentally verified for critical applications.

Table 2: Physicochemical Data for 5-Bromo-3-fluorobenzene-1,2-diol

| Property | Predicted Value | Experimental Value | Source |

| Appearance | White to off-white solid | Not Available | [ChemicalBook[4]] |

| Melting Point | Not Available | Not Available | |

| Boiling Point | 263.2 ± 35.0 °C at 760 mmHg | Not Available | [Echemi[2]] |

| Density | 1.940 ± 0.06 g/cm³ | Not Available | [Echemi[2]] |

| pKa | 7.84 ± 0.15 | Not Available | [ChemicalBook[4]] |

| LogP (XLogP3) | 2 | Not Available | [Echemi[3]] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Not Available | [Echemi[3]] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | Not Available | General knowledge based on structure |

Experimental Protocols for Physicochemical Characterization

To ensure the highest level of scientific rigor, the following experimental protocols are provided for the determination of key physicochemical properties of 5-Bromo-3-fluorobenzene-1,2-diol. These protocols are based on established, standard methodologies.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[4][5]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[6]

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation:

-

Ensure the sample of 5-Bromo-3-fluorobenzene-1,2-diol is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder to a height of 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the range.

-

For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point should be reported as a range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[7]

-

Solubility Determination

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule.[8][9]

Principle: The solubility of a compound in various solvents (water, acidic, basic, and organic) is assessed by observing whether a homogeneous solution is formed upon mixing.

Caption: Decision tree for solubility testing.

Detailed Steps:

-

Water Solubility:

-

Add approximately 10 mg of 5-Bromo-3-fluorobenzene-1,2-diol to 1 mL of deionized water in a test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. Due to the hydrophobic nature of the bromofluorobenzene ring, insolubility is expected.

-

-

Aqueous Base Solubility (5% NaOH):

-

To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous sodium hydroxide solution.

-

The phenolic hydroxyl groups of the catechol moiety are acidic and should be deprotonated by a strong base like NaOH, forming a water-soluble sodium salt.[10] Observe for dissolution.

-

-

Aqueous Acid Solubility (5% HCl):

-

To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous hydrochloric acid.

-

As the compound does not possess a basic functional group, it is expected to be insoluble.

-

-

Organic Solvent Solubility:

-

Test the solubility in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Add ~10 mg of the compound to 1 mL of the respective solvent and observe for dissolution. Due to its polar hydroxyl groups and the organic backbone, solubility is expected in polar organic solvents.

-

Spectroscopic Profile (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring hydroxyl, bromo, and fluoro substituents. The hydroxyl protons will likely appear as broad singlets, and their chemical shift may vary with concentration and solvent. The aromatic protons are expected to appear as doublets or doublet of doublets in the range of 6.5-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will be significantly shifted downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-O stretching bands should appear around 1200-1300 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of hydroxyl groups and halogen atoms.

Reactivity and Stability

-

Oxidation: Catechols are susceptible to oxidation, which can be catalyzed by air, light, or metal ions, leading to the formation of colored quinone species.[11] Therefore, 5-Bromo-3-fluorobenzene-1,2-diol should be stored in a cool, dark, and inert atmosphere to prevent degradation.

-

Acidity: The two hydroxyl groups are acidic and can be deprotonated by bases. This property is crucial for its use in synthesis, for example, in the formation of ethers or esters.

-

Electrophilic Aromatic Substitution: The catechol ring is activated towards electrophilic substitution, although the presence of the deactivating halogen atoms will influence the regioselectivity of such reactions.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-fluorobenzene-1,2-diol is not widely available, information from structurally related halogenated phenols and catechols suggests that the following precautions should be taken.[12][13]

-

General Handling:

-

Health Hazards:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[2]

-

Store away from oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

5-Bromo-3-fluorobenzene-1,2-diol is a valuable chemical entity with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its fundamental physicochemical properties, along with standardized protocols for their experimental determination. By understanding its structure, reactivity, and handling requirements, researchers can confidently and safely incorporate this compound into their research and development endeavors, paving the way for new discoveries and innovations.

References

-

University of Babylon. Solubility test for Organic Compounds. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Reagentia. 5-Bromo-3-fluorobenzene-1,2-diol (1 x 100 mg). [Link]

-

SSERC. Melting point determination. [Link]

-

Quora. How can you determine the solubility of organic compounds?[Link]

-

ACS Publications. Method for determining solubility of slightly soluble organic compounds. [Link]

-

DergiPark. Physicochemical properties of catechol 1, 2-dioxygenase analyzed by Prot Param. [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2- and.... [Link]

-

National Center for Biotechnology Information. Catechol. [Link]

-

ResearchGate. Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous.... [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

PubMed. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. mt.com [mt.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. lgcstandards.com [lgcstandards.com]

A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol: Molecular Characteristics, Synthesis, and Application Context

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative of significant interest in synthetic and medicinal chemistry. We will explore its fundamental molecular structure and properties, detail a validated synthetic protocol with mechanistic insights, and discuss the strategic importance of its constituent functional groups—catechol, fluorine, and bromine—in the context of modern drug discovery and materials science.

Molecular Identity and Structural Framework

5-Bromo-3-fluorobenzene-1,2-diol, also known as 5-bromo-3-fluorocatechol, is a substituted aromatic compound. Its core structure is a benzene ring functionalized with two adjacent hydroxyl groups (a catechol), a bromine atom, and a fluorine atom. This specific arrangement of electron-withdrawing halogens and electron-donating hydroxyl groups dictates its chemical reactivity and potential for further functionalization.

The primary identifiers for this compound are:

-

SMILES: OC1=CC(Br)=CC(F)=C1O[4]

The 2D structure is depicted below:

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The properties of 5-Bromo-3-fluorobenzene-1,2-diol, including both experimental and predicted values, are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 206.997 g/mol | [2][3] |

| Exact Mass | 205.93800 Da | [2][3] |

| Appearance | Solid | [1] |

| Density (Predicted) | 1.940 ± 0.06 g/cm³ | [2][3] |

| Boiling Point (Predicted) | 263.2 ± 35.0 °C at 760 mmHg | [2][3] |

| XLogP3 (Lipophilicity) | 2.0 | [2][3] |

| Topological Polar Surface Area | 40.5 Ų | [2][3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-Bromo-3-fluorobenzene-1,2-diol can be efficiently achieved from 3-fluoro-2-hydroxybenzaldehyde. The following two-step protocol is a validated method for its preparation.[3]

Experimental Workflow Diagram

Caption: Synthesis workflow for 5-Bromo-3-fluorobenzene-1,2-diol.

Step 1: Electrophilic Bromination

Protocol:

-

To a solution of 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.01 equivalents) and ammonium acetate (CH₃CO₂NH₄) (0.1 equivalents) at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.[3]

Scientist's Note (Expertise & Experience): The choice of NBS as the brominating agent is crucial for selectivity. The hydroxyl and aldehyde groups strongly activate the aromatic ring towards electrophilic substitution. NBS provides a source of electrophilic bromine (Br⁺) under mild conditions, preventing over-bromination. The position para to the powerful hydroxyl directing group is targeted, leading to the desired 5-bromo isomer. Ammonium acetate acts as a mild catalyst.

Step 2: Dakin Oxidation

Protocol:

-

Add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (1 equivalent) to a 1 N aqueous solution of sodium hydroxide (NaOH) at room temperature.

-

Add a 6% hydrogen peroxide (H₂O₂) solution dropwise over five minutes.

-

Stir the reaction mixture at room temperature for two hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 N hydrochloric acid (HCl) and saturated brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the final product, 5-Bromo-3-fluorobenzene-1,2-diol.[3]

Scientist's Note (Trustworthiness): This step is a classic Dakin oxidation, a reliable method for converting an ortho- or para-hydroxybenzaldehyde into a catechol. The mechanism involves the nucleophilic attack of the hydroperoxide anion (formed from H₂O₂ and NaOH) on the aldehyde's carbonyl carbon. This is followed by rearrangement and subsequent hydrolysis to yield the diol. The thiosulfate quench is a critical safety and purification step, ensuring that no reactive peroxides remain in the mixture, making the protocol self-validating and robust.

Strategic Value in Drug Development

The unique combination of functional groups in 5-Bromo-3-fluorobenzene-1,2-diol makes it a highly valuable scaffold for drug development professionals.

-

Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[6] Its high electronegativity can alter the acidity (pKa) of the nearby hydroxyl groups, influencing ionization state at physiological pH. Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[6][7]

-

Bromine Atom: Bromine serves multiple purposes. It can act as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira). Additionally, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.

-

Catechol Moiety: The 1,2-diol system is a key pharmacophore found in numerous natural products and FDA-approved drugs. It is an excellent metal chelator and can engage in strong hydrogen bonding with protein targets. This moiety is recognized by various enzymes and receptors, making it a privileged structure for designing new therapeutic agents.

Prospective Analytical Characterization

For unequivocal structure confirmation and purity assessment, a suite of analytical techniques is required. While specific spectra are not provided here, the expected outcomes are described below, forming a basis for quality control.

-

NMR Spectroscopy:

-

¹H NMR: Would show distinct signals for the two non-equivalent aromatic protons and two broad singlets for the hydroxyl protons (which would be exchangeable with D₂O).

-

¹³C NMR: Would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to fluorine would show characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected, with its coupling to adjacent protons providing further structural confirmation.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, the presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides a definitive signature for a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br stretches in the fingerprint region (typically below 1200 cm⁻¹), would also be present.

Conclusion

5-Bromo-3-fluorobenzene-1,2-diol is a strategically designed chemical entity with significant potential as a building block in research and development. Its well-defined molecular structure, predictable physicochemical properties, and accessible synthetic pathway make it an attractive starting material. For drug development professionals, the confluence of a bioactive catechol core with the modulating effects of fluorine and the synthetic versatility of bromine offers a powerful platform for creating novel small-molecule therapeutics.

References

-

CAS NO. 876861-29-9 | 5-Bromo-3-fluorobenzene-1,2-diol. Arctom. Available from: [Link]

-

CAS: 876861-29-9 Name: 5-Bromo-3-fluorobenzene-1,2-diol. Aribo Biotechnology. Available from: [Link]

-

5-Bromo-3-fluorobenzene-1,2-diol (1 x 250 mg) - Reagentia. Reagentia. Available from: [Link]

-

5-Bromo-3-chlorobenzene-1,2-diol | C6H4BrClO2 | CID 117978876 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

5-Bromo-3-fluorobenzene-1,2-diol (1 x 100 mg) - Reagentia. Reagentia. Available from: [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. Magritek. Available from: [Link]

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents. Google Patents.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. ACS Publications. Available from: [Link]

Sources

- 1. 5-Bromo-3-fluorobenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. parchem.com [parchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-Bromo-3-fluorobenzene-1,2-diol: A Technical Guide

Introduction

5-Bromo-3-fluorobenzene-1,2-diol is a halogenated catechol derivative with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two hydroxyl groups on a benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-3-fluorobenzene-1,2-diol, grounded in established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of 5-Bromo-3-fluorobenzene-1,2-diol, specifically the presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), vibrational modes of functional groups (-OH, aromatic C-C, C-H, C-F, C-Br), and its susceptibility to ionization and fragmentation, make it amenable to a multi-spectroscopic approach for unambiguous characterization.

Caption: Molecular structure of 5-Bromo-3-fluorobenzene-1,2-diol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-3-fluorobenzene-1,2-diol, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, as well as their connectivity through spin-spin coupling.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-fluorobenzene-1,2-diol in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve polar phenols and the fact that the hydroxyl protons are often observed as distinct, exchangeable signals.[1] Deuterated chloroform (CDCl₃) or acetone-d₆ are also viable alternatives.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and to probe long-range couplings.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~9.0 - 10.0 | Broad Singlet | 2H | -OH | Phenolic protons are acidic and their chemical shift is concentration and temperature dependent. In DMSO-d₆, they are typically observed as broad signals at lower field. |

| ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H-6 | This proton is ortho to a hydroxyl group and meta to the bromine atom. It will be split by the adjacent H-4 and the fluorine atom. |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | H-4 | This proton is ortho to the bromine atom and meta to a hydroxyl group and the fluorine atom. It will be split by the adjacent H-6 and the fluorine atom. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~145 - 155 (C-F) | C-3 | The carbon atom directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to ¹JCF coupling. |

| ~140 - 150 | C-1, C-2 | The carbon atoms bearing the hydroxyl groups will be deshielded. Their exact chemical shifts will be influenced by the other substituents. |

| ~120 - 130 | C-6 | Aromatic CH carbon. |

| ~115 - 125 | C-4 | Aromatic CH carbon, likely shielded by the ortho hydroxyl group. |

| ~100 - 110 (C-Br) | C-5 | The carbon atom attached to the bromine atom will be shielded due to the "heavy atom effect". |

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Causality Behind Prediction |

| -110 to -140 | Multiplet | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents. The signal will be split by the ortho proton (H-4) and the meta proton (H-6). |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like 5-Bromo-3-fluorobenzene-1,2-diol, the KBr (potassium bromide) pellet method is a common and effective technique.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind Prediction |

| 3200 - 3600 | Strong, Broad | O-H stretch | The hydroxyl groups will exhibit a broad absorption band due to intermolecular hydrogen bonding.[3][4] |

| 3000 - 3100 | Medium to Weak | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring.[5] |

| 1500 - 1600 | Medium to Strong | C=C aromatic ring stretch | These absorptions are characteristic of the benzene ring.[3][6] |

| ~1200 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl groups.[4] |

| ~1000 - 1100 | Medium to Strong | C-F stretch | The carbon-fluorine bond will have a characteristic stretching absorption in this region. |

| 500 - 700 | Medium to Strong | C-Br stretch | The carbon-bromine bond stretching vibration is expected in the lower frequency region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques for this polar molecule. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

Predicted Mass Spectral Data

| m/z | Interpretation | Causality Behind Prediction |

| ~206/208 | Molecular Ion [M]⁺ | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). |

| [M-CO]⁺ | Loss of Carbon Monoxide | A common fragmentation pathway for phenols is the loss of a molecule of carbon monoxide.[3] |

| [M-HCO]⁺ | Loss of a Formyl Radical | Another characteristic fragmentation of phenols involves the loss of a formyl radical.[3] |

| [M-Br]⁺ | Loss of Bromine | Cleavage of the carbon-bromine bond can lead to a fragment corresponding to the loss of the bromine atom. |

Integrated Spectroscopic Analysis Workflow

A combination of these spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Bromo-3-fluorobenzene-1,2-diol.

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of 5-Bromo-3-fluorobenzene-1,2-diol.

Conclusion

The predicted NMR, IR, and MS spectral data presented in this guide provide a robust framework for the characterization of 5-Bromo-3-fluorobenzene-1,2-diol. While experimental data is the gold standard for structural confirmation, this theoretical analysis, grounded in fundamental spectroscopic principles, offers valuable insights for researchers working with this compound. The detailed protocols and interpretations serve as a practical resource for the acquisition and analysis of spectral data, ultimately contributing to the advancement of research and development in which this molecule plays a role.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. 876861-29-9 | 5-Bromo-3-fluorobenzene-1,2-diol - AiFChem [aifchem.com]

- 4. 5-Bromo-3-fluorobenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 5. 876861-29-9|5-Bromo-3-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 6. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-fluorobenzene-1,2-diol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-bromo-3-fluorobenzene-1,2-diol, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate determination.

Introduction to 5-Bromo-3-fluorobenzene-1,2-diol and its Physicochemical Profile

5-Bromo-3-fluorobenzene-1,2-diol, also known as 5-bromo-3-fluorocatechol, is a halogenated aromatic diol with the molecular formula C₆H₄BrFO₂ and a molecular weight of approximately 207.00 g/mol .[1][2] Its structure, featuring a catechol ring substituted with bromine and fluorine atoms, dictates its physicochemical properties and, consequently, its solubility.

The key structural features influencing solubility are:

-

Two Hydroxyl (-OH) Groups: These groups make the molecule capable of acting as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar solvents.[3][4]

-

Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to its solubility in solvents with aromatic character.

-

Halogen Atoms (Br and F): The electronegative fluorine and bromine atoms introduce polarity into the molecule, creating dipole moments that influence interactions with polar solvents.[5][6]

A key indicator of a compound's polarity is its partition coefficient, often expressed as LogP. The predicted XLogP3 value for 5-bromo-3-fluorobenzene-1,2-diol is 2, suggesting a moderate level of lipophilicity.[2][7] This value indicates that while it has polar characteristics due to the hydroxyl groups, the presence of the benzene ring and halogen atoms gives it significant nonpolar character as well.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The foundational principle for predicting solubility is "like dissolves like."[8][9][10] This means that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[11][12] They possess high polarity. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents are polar but do not have a hydrogen atom that can be donated for hydrogen bonding.[11][12] They are good at dissolving polar solutes that are not capable of hydrogen bonding. Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have low polarity and are composed of molecules with evenly distributed electron density.[11][13][14][15] They are ideal for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

Based on the structure of 5-bromo-3-fluorobenzene-1,2-diol, we can make the following predictions:

-

High Solubility in Polar Protic Solvents: Due to the two hydroxyl groups, strong hydrogen bonding interactions with solvents like methanol and ethanol are expected, leading to high solubility.

-

Moderate to High Solubility in Polar Aprotic Solvents: The polar nature of the C-F and C-Br bonds, along with the overall dipole moment of the molecule, should allow for favorable dipole-dipole interactions with solvents like acetone and ethyl acetate.

-

Low Solubility in Nonpolar Solvents: The significant polarity imparted by the hydroxyl and halogen groups will likely result in poor solubility in nonpolar solvents like hexane, as the intermolecular forces between the solute and solvent molecules would be weak.

The following table provides a list of common organic solvents, categorized by their type, along with their dielectric constants and polarity indices, which are quantitative measures of polarity.

| Solvent | Type | Dielectric Constant (at 20°C) | Polarity Index |

| Polar Protic | |||

| Water | Polar Protic | 80.1 | 10.2 |

| Methanol | Polar Protic | 32.7 | 5.1 |

| Ethanol | Polar Protic | 24.55 | - |

| Isopropyl Alcohol | Polar Protic | 19.92 | 3.9 |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.71 | 6.4 |

| Acetone | Polar Aprotic | 20.7 | 5.1 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 |

| Nonpolar | |||

| Toluene | Nonpolar | 2.38 | 2.4 |

| Diethyl Ether | Nonpolar | 4.33 | 2.8 |

| Chloroform | Nonpolar | 4.81 | 4.1 |

| Dichloromethane | Nonpolar | 8.93 | 3.1 |

| Hexane | Nonpolar | 1.88 | 0.1 |

| Cyclohexane | Nonpolar | 2.02 | 0.2 |

Data sourced from multiple references.[16][17][18][19]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[14][20] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining the solubility of 5-bromo-3-fluorobenzene-1,2-diol using the shake-flask method followed by UV/Vis spectroscopic analysis.

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

-

Volumetric flasks and pipettes for dilutions

-

UV/Vis spectrophotometer and quartz cuvettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid 5-bromo-3-fluorobenzene-1,2-diol to a glass vial. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that it is clearly visible at the bottom of the vial after the solvent is added.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.[23]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and a moderate shaking speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for 24 to 48 hours. This extended time is necessary to ensure that the system has reached thermodynamic equilibrium.[20]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand for a short period to allow the larger particles to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles that could interfere with the analysis.[23][24]

-

-

Analysis (UV/Vis Spectroscopy):

-

Wavelength Selection: To determine the optimal wavelength (λmax) for absorbance measurement, scan a dilute solution of 5-bromo-3-fluorobenzene-1,2-diol in the chosen solvent across the UV range (typically 200-400 nm). For aromatic compounds, strong absorption bands are often observed in the 200-300 nm range.[3][25][26][27] The wavelength of maximum absorbance should be used for all subsequent measurements to ensure the highest sensitivity and to minimize errors.[26]

-

Calibration Curve:

-

Prepare a stock solution of 5-bromo-3-fluorobenzene-1,2-diol of a known concentration in the solvent of interest.

-

Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.[8][11]

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²). An R² value of 0.99 or higher indicates a good fit.[8][11][12][28]

-

-

Sample Measurement:

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 5-bromo-3-fluorobenzene-1,2-diol in the solvent.

-

-

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For complex mixtures or when higher sensitivity and selectivity are required, HPLC is the preferred analytical method.[13]

General HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar aromatic compounds.

-

Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

-

Detector: A UV detector set to the λmax of the compound.

-

Quantification: Similar to UV/Vis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.[24]

The following diagram illustrates the relationship between the key steps in creating and using a calibration curve for analysis.

Caption: Logic of a calibration curve.

Practical Implications and Troubleshooting

-

Solvent Purity: Always use high-purity solvents (e.g., HPLC grade) to avoid interference from impurities during analysis.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during equilibration is critical for obtaining reproducible results.

-

pH Effects (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH will significantly impact the solubility of a compound with acidic hydroxyl groups like a catechol.

-

Supersaturation: Be aware of the potential for forming a supersaturated solution, especially if the temperature fluctuates. Allowing the solution to stand after shaking can help mitigate this.

-

Compound Stability: If the compound is unstable in a particular solvent, this will affect the measured solubility. It may be necessary to assess the stability of the compound over the equilibration period.

Conclusion

References

-

Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [Link]

-

HunterLab. (2025, August 1). What Is a Calibration Curve in a Spectrophotometer?. [Link]

-

Scribd. How To Make A Calibration Curve. [Link]

-

YouTube. (2015, November 5). Constructing a calibration plot for UV/Vis spectroscopy. [Link]

-

Pharmaceutical Technology. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

IntechOpen. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Hans Reich. Solvent Physical Properties. [Link]

-

protocols.io. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

Organic Chemistry Data. Common Organic Solvents: Table of Properties1,2,3. [Link]

-

AZoM. (2012, March 28). UV-Vis Selector. [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

PMC. Antimicrobial Property of Halogenated Catechols. [Link]

-

ACS Omega. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]

-

Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. [Link]

-

PubMed. (2021, January 1). Antimicrobial Property of Halogenated Catechols. [Link]

-

Chemistry LibreTexts. (2019, June 5). 6.2 Polarity of Alkyl Halides. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

YouTube. (2025, December 21). What Is The "Like Dissolves Like" Principle?. [Link]

-

The Fountain Magazine. Like Dissolves Like. [Link]

Sources

- 1. 5-Bromo-3-fluorobenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemscene.com [chemscene.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. enamine.net [enamine.net]

- 17. parchem.com [parchem.com]

- 18. 876861-29-9|5-Bromo-3-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 19. 5-broMo-3-fluorobenzene-1,2-diol | 876861-29-9 [amp.chemicalbook.com]

- 20. materialneutral.info [materialneutral.info]

- 21. nanopartikel.info [nanopartikel.info]

- 22. researchgate.net [researchgate.net]

- 23. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 24. scribd.com [scribd.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pharmaguru.co [pharmaguru.co]

- 27. researchgate.net [researchgate.net]

- 28. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol from 3-fluoro-2-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluorobenzene-1,2-diol, a substituted catechol, represents a valuable chemical scaffold with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a catechol moiety for metal chelation or further functionalization, makes it a highly sought-after building block. This guide provides an in-depth, technically-grounded overview of a robust two-step synthetic pathway starting from the commercially available 3-fluoro-2-hydroxybenzaldehyde. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both scientific integrity and practical applicability for professionals in the field.

Synthetic Strategy Overview

The transformation of 3-fluoro-2-hydroxybenzaldehyde into 5-Bromo-3-fluorobenzene-1,2-diol is efficiently achieved via a two-step sequence. The initial step involves the conversion of the aldehyde functional group into a hydroxyl group to form the catechol intermediate, 3-fluorobenzene-1,2-diol. The second step is a regioselective electrophilic bromination to install the bromine atom at the C-5 position.

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol: Key Intermediates and Strategic Pathways

Abstract

5-Bromo-3-fluorobenzene-1,2-diol, also known as 5-bromo-3-fluorocatechol, is a vital building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a catechol moiety flanked by fluorine and bromine atoms, allows for intricate molecular scaffolding and targeted biological activity. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the identification and role of key intermediates. We will explore two robust and field-proven pathways: the direct oxidation of a brominated salicylaldehyde and a more classical approach involving the demethylation of a protected methoxy intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering not only detailed protocols but also the underlying chemical principles that govern these syntheses.

Introduction: The Strategic Importance of 5-Bromo-3-fluorobenzene-1,2-diol

The catechol functional group is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding, chelate metals, and participate in various biological recognition processes. The addition of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. Consequently, 5-bromo-3-fluorobenzene-1,2-diol is a highly sought-after intermediate for creating novel therapeutic agents.

The successful synthesis of this target molecule hinges on the strategic management of its reactive functional groups. The catechol is sensitive to oxidation, and the aromatic ring's reactivity must be carefully controlled to achieve the desired regioselectivity during bromination. This guide will dissect two primary synthetic strategies that address these challenges through different approaches.

Pathway A: Synthesis via Dakin Oxidation of a Substituted Salicylaldehyde

This pathway is an elegant and efficient method that builds the catechol functionality in the final step from a readily accessible hydroxybenzaldehyde intermediate. The core of this strategy lies in the regioselective bromination of a commercially available starting material, followed by a Dakin reaction—a specific type of Baeyer-Villiger oxidation.

Key Intermediates in Pathway A

-

3-Fluoro-2-hydroxybenzaldehyde: The starting material, which sets the initial fluorine and ortho-hydroxyl/aldehyde arrangement.

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde: The pivotal intermediate where the crucial bromine atom is introduced. The directing effects of the hydroxyl and aldehyde groups guide the bromination to the desired C-5 position.

Mechanistic Considerations and Workflow

The synthesis proceeds in two main stages: electrophilic aromatic bromination followed by oxidation of the aldehyde.

The initial step involves the bromination of 3-fluoro-2-hydroxybenzaldehyde. The powerful ortho-, para-directing hydroxyl group, combined with the meta-directing (and deactivating) aldehyde group, strongly favors electrophilic attack at the position para to the hydroxyl group (C-5). N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it is safer and easier to handle than molecular bromine and provides a controlled source of electrophilic bromine.

The conversion of the salicylaldehyde intermediate to the catechol is achieved via the Dakin reaction. This reaction involves the oxidation of an ortho- or para-hydroxybenzaldehyde with hydrogen peroxide in a basic medium. The mechanism proceeds through the nucleophilic addition of a hydroperoxide anion to the aldehyde's carbonyl carbon, followed by an intramolecular rearrangement and subsequent hydrolysis of the resulting formate ester to yield the catechol.[1][2]

Experimental Protocol for Pathway A

Part 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [3]

-

Materials: 3-Fluoro-2-hydroxybenzaldehyde, N-Bromosuccinimide (NBS), Ammonium Acetate (CH₃CO₂NH₄), Acetonitrile (MeCN), Ethyl Acetate (EA), Water (H₂O), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (40 mL), add NBS (6.008 g, 36 mmol) and ammonium acetate (270 mg, 3.56 mmol) at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

-

Part 2: Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol (Dakin Reaction) [3]

-

Materials: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 6% solution), Saturated Sodium Thiosulfate solution, Ethyl Acetate (EA), Hydrochloric Acid (HCl, 1N), Saturated Saline, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.

-

Add a 6% hydrogen peroxide solution (225 mL) dropwise over five minutes at room temperature.

-

Stir the reaction mixture at room temperature for two hours.

-

Add a saturated aqueous solution of sodium thiosulfate (150 mL) to quench any remaining peroxide.

-

Extract the mixture three times with ethyl acetate (450 mL).

-

Wash the combined organic layers sequentially with 1 N HCl (150 mL) and saturated saline.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product.

-

| Parameter | Value |

| Intermediate Yield | ~85% (for 5-bromo-3-fluoro-2-hydroxybenzaldehyde)[3] |

| Final Product Yield | ~92% (from the Dakin reaction)[3] |

| Key Reagents | NBS, H₂O₂ |

Visualization of Pathway A

Caption: Synthetic workflow for Pathway A.

Pathway B: The Methoxy-Protected Route and Final Demethylation

This classic and highly reliable pathway involves protecting the reactive catechol hydroxyl groups as methyl ethers. This strategy allows for robust reaction conditions during the introduction of the bromine atom without the risk of catechol oxidation. The final step is a deprotection (demethylation) to reveal the target diol.

Key Intermediates in Pathway B

-

3-Fluoro-1,2-dimethoxybenzene (3-Fluoroveratrole): The protected starting point for this pathway. It can be synthesized from 3-fluorocatechol.

-

5-Bromo-3-fluoro-1,2-dimethoxybenzene: The key brominated intermediate. The methoxy groups are strong activating and ortho-, para-directing groups, making the regioselective introduction of bromine straightforward.

Mechanistic Considerations and Workflow

This pathway is conceptually divided into three stages: protection, bromination, and deprotection.

The synthesis begins with the methylation of 3-fluorocatechol to form 3-fluoro-1,2-dimethoxybenzene. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This step renders the sensitive diol functionality inert to the subsequent electrophilic bromination conditions.

The two methoxy groups in 3-fluoro-1,2-dimethoxybenzene are powerful ortho-, para-directing groups. The position para to the C-1 methoxy group (C-4) is sterically hindered by the adjacent C-2 methoxy group. The position para to the C-2 methoxy group (C-5) is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, bromination with agents like NBS or bromine in acetic acid proceeds with high regioselectivity to yield the desired 5-bromo intermediate.

The final and critical step is the cleavage of the two aryl methyl ether bonds. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency and ability to proceed under mild conditions.[4][5] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing the phenoxide and methyl bromide. An excess of BBr₃ is required to cleave both ether groups.

Experimental Protocol for Pathway B

Part 1: Synthesis of 3-Fluoro-1,2-dimethoxybenzene

-

Materials: 3-Fluorocatechol, Dimethyl Sulfate ((CH₃)₂SO₄), Sodium Hydroxide (NaOH), Diethyl Ether.

-

Procedure: (This is a generalized Williamson ether synthesis protocol)

-

Dissolve 3-fluorocatechol (1 eq) in an aqueous solution of NaOH (2.2 eq).

-

Cool the solution in an ice bath and add dimethyl sulfate (2.2 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify by distillation or column chromatography.

-

Part 2: Synthesis of 5-Bromo-3-fluoro-1,2-dimethoxybenzene

-

Materials: 3-Fluoro-1,2-dimethoxybenzene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure: (Adapted from similar brominations of dimethoxybenzenes[6])

-

Dissolve 3-fluoro-1,2-dimethoxybenzene (1 eq) in DMF.

-

Add NBS (1.05 eq) portion-wise to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Part 3: Demethylation to 5-Bromo-3-fluorobenzene-1,2-diol [3][5]

-

Materials: 5-Bromo-3-fluoro-1,2-dimethoxybenzene, Boron Tribromide (BBr₃, 1M solution in DCM), Anhydrous Dichloromethane (DCM), Methanol, Water.

-

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 5-bromo-3-fluoro-1,2-dimethoxybenzene (1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BBr₃ (a slight excess, typically 2.2-2.5 eq) dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure to yield the final product.

-

| Parameter | Value |

| Starting Material | 3-Fluorocatechol |

| Key Intermediate | 5-Bromo-3-fluoro-1,2-dimethoxybenzene |